2'-Deoxy-5'-O-DMT-5-iodouridine physical properties and chemical structure
2'-Deoxy-5'-O-DMT-5-iodouridine physical properties and chemical structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physical properties, and relevant experimental applications of 2'-Deoxy-5'-O-DMT-5-iodouridine. This modified nucleoside is a critical reagent in the synthesis of oligonucleotides and a subject of interest in the development of antiviral and antitumor therapeutics.
Chemical Structure and Identity
2'-Deoxy-5'-O-DMT-5-iodouridine is a protected nucleoside. The dimethoxytrityl (DMT) group on the 5'-hydroxyl position enhances the molecule's stability and solubility, making it highly suitable for automated solid-phase DNA synthesis.[1][2] The iodine atom at the 5th position of the pyrimidine (B1678525) base can be used for further chemical modifications.[2]
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IUPAC Name: 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione[]
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Synonyms: 5'-O-DMTr-5-iodo-2'-deoxyuridine, 5'-O-(4,4'-Dimethoxytrityl)-5-iodo-2'-deoxyuridine, 5-Iodo-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine[]
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Chemical Formula: C₃₀H₂₉IN₂O₇
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SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O[]
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InChI: InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1[]
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InChI Key: RLDUYGSOCGOJTP-OYUWMTPXSA-N[]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2'-Deoxy-5'-O-DMT-5-iodouridine.
| Property | Value | Reference(s) |
| Molecular Weight | 656.46 g/mol | [] |
| Appearance | White to Pale Yellow Powder / Crystalline Solid | [] |
| Melting Point | >128 °C (with decomposition) | [] |
| Density (Predicted) | 1.60 ± 0.1 g/cm³ | [] |
| pKa (Predicted) | 7.94 ± 0.10 | |
| Purity | ≥95% | [] |
| Storage Conditions | Store at Room Temperature or 2-8°C | [] |
Experimental Protocols
This section details representative methodologies for the synthesis and application of DMT-protected nucleosides.
Protocol 1: Synthesis via 5'-O-Dimethoxytritylation
This protocol describes a general procedure for the selective protection of the 5'-hydroxyl group of a 2'-deoxynucleoside (e.g., 5-iodo-2'-deoxyuridine) using 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is typically carried out in pyridine (B92270), which acts as both a solvent and a base.[4][5][6]
Materials:
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5-iodo-2'-deoxyuridine (starting nucleoside)
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4,4'-dimethoxytrityl chloride (DMT-Cl), 1.1 - 1.3 equivalents
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Anhydrous Pyridine
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Methanol (for quenching)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
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Eluent (e.g., gradient of ethyl acetate (B1210297) in hexane)
Procedure:
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Under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting nucleoside (5-iodo-2'-deoxyuridine) in anhydrous pyridine.
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While stirring at room temperature, add DMT-Cl (1.1 equivalents) to the solution in portions.[4]
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Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.[4]
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Once the reaction is complete, quench it by adding a small amount of methanol.[4]
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Remove the pyridine solvent under reduced pressure.[4]
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Dissolve the resulting residue in dichloromethane (DCM).
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Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[4]
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Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure.[4]
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Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the final product, 2'-Deoxy-5'-O-DMT-5-iodouridine, typically as a white foam.[4]
Protocol 2: Deprotection (Detritylation) in Oligonucleotide Synthesis
The acid-labile DMT group is removed at the beginning of each cycle in solid-phase oligonucleotide synthesis to free the 5'-hydroxyl group for the next coupling step. A similar procedure is used post-synthesis for oligonucleotides purified with the "DMT-on".
Materials:
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DMT-protected oligonucleotide bound to solid support or purified "DMT-on"
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Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane.
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Quenching/Washing solution (e.g., acetonitrile)
Procedure (for automated synthesis cycle):
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The solid-support column containing the DMT-protected oligonucleotide is washed with anhydrous acetonitrile (B52724).
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The deblocking solution (e.g., 3% TCA in DCM) is passed through the column.[6]
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The cleavage of the DMT group results in the formation of a highly stable and intensely orange-colored dimethoxytrityl carbocation (DMT⁺).[6]
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The eluent containing the DMT⁺ cation is collected. The intensity of the orange color, measured by UV-Vis spectrophotometry at approximately 495 nm, is directly proportional to the amount of DMT group cleaved and is used to quantify the efficiency of the preceding coupling step.[6]
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The column is thoroughly washed with a neutral solvent like acetonitrile to remove all traces of acid before the next coupling step.
Applications and Mechanisms of Action
2'-Deoxy-5'-O-DMT-5-iodouridine is primarily used as a building block in the chemical synthesis of DNA oligonucleotides.[2] Furthermore, as a nucleoside analog, it and related compounds are investigated for their therapeutic potential, acting as inhibitors of DNA synthesis or inducing apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[][7]
Workflow and Signaling Diagrams
The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.
Caption: Solid-Phase Oligonucleotide Synthesis Workflow.
Caption: General Mechanism of Action for Antiviral Nucleoside Analogs.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. CAS 104375-88-4: 5'-O-(DIMETHOXYTRITYL)-5-IODO-2'-DEOXYURI… [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 6. atdbio.com [atdbio.com]
- 7. medchemexpress.com [medchemexpress.com]
